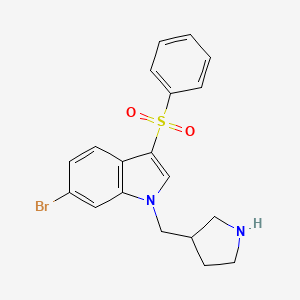
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds widely found in nature and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 6th position of the indole ring.
Sulfonylation: Attachment of a phenylsulfonyl group at the 3rd position.
Alkylation: Introduction of a pyrrolidinylmethyl group at the 1st position.
Each step requires specific reagents and conditions, such as:
- Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Sulfonylation: Using sulfonyl chlorides in the presence of a base.
- Alkylation: Using alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Removal of the sulfonyl group or reduction of the bromine atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: Using nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine position.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of bromine, phenylsulfonyl, and pyrrolidinylmethyl groups might influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-: Lacks the bromine atom.
1H-Indole, 6-bromo-3-(phenylsulfonyl)-: Lacks the pyrrolidinylmethyl group.
1H-Indole, 6-bromo-1-(3-pyrrolidinylmethyl)-: Lacks the phenylsulfonyl group.
Uniqueness
The unique combination of bromine, phenylsulfonyl, and pyrrolidinylmethyl groups in 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- might confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could be leveraged in designing new drugs or materials with specific properties.
Propriétés
Numéro CAS |
651335-24-9 |
|---|---|
Formule moléculaire |
C19H19BrN2O2S |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-6-bromo-1-(pyrrolidin-3-ylmethyl)indole |
InChI |
InChI=1S/C19H19BrN2O2S/c20-15-6-7-17-18(10-15)22(12-14-8-9-21-11-14)13-19(17)25(23,24)16-4-2-1-3-5-16/h1-7,10,13-14,21H,8-9,11-12H2 |
Clé InChI |
GFKYQNWCWYKWKI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
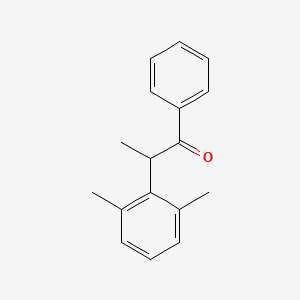
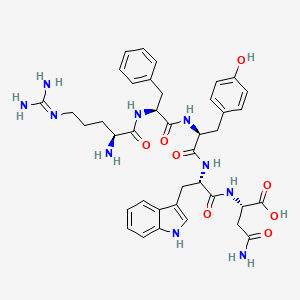
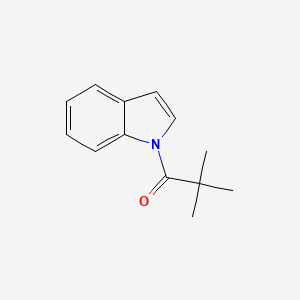
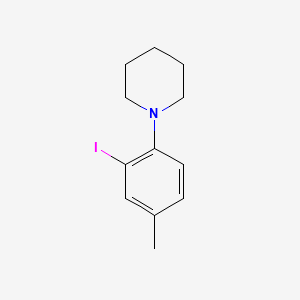
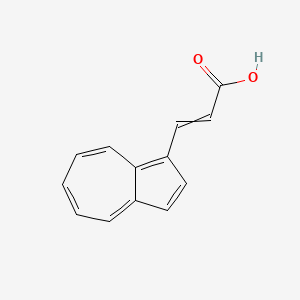

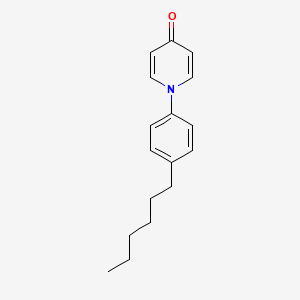

![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
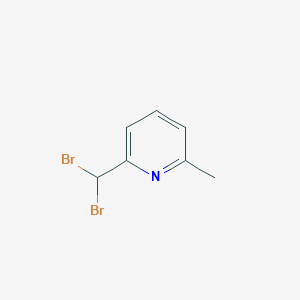
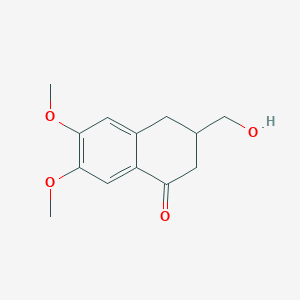
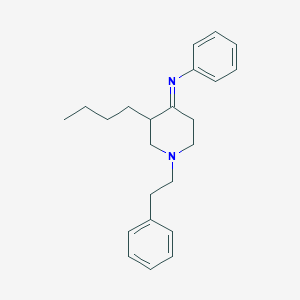
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
